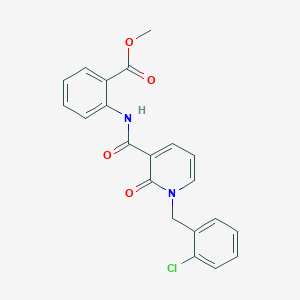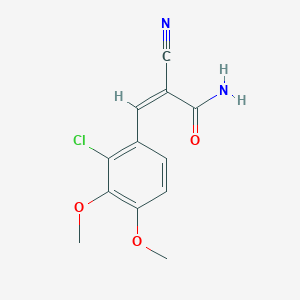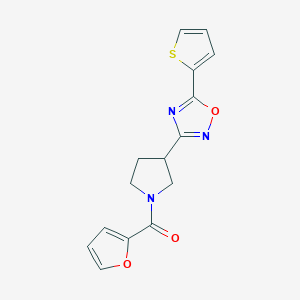
5-(4-Chloro-phenylsulfamoyl)-2-hydroxy-benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Chloro-phenylsulfamoyl)-2-hydroxy-benzoic acid is a chemical compound with the molecular formula C13H10ClNO5S . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 5-(4-Chloro-phenylsulfamoyl)-2-hydroxy-benzoic acid consists of a benzoic acid group, a sulfamoyl group attached to a chlorinated phenyl group, and a hydroxy group . The exact molecular weight is 326.996826 Da .Aplicaciones Científicas De Investigación
Synthetic Applications and Biological Activity This compound has been explored for its utility in synthesizing a variety of chemical structures, demonstrating its versatility in organic chemistry. For example, it serves as a precursor in the synthesis of sulfamoyl benzoic acids and their derivatives. These derivatives have shown potential as uricosuric agents, which could be beneficial in the treatment of gout and gouty arthritis (P. Sarbanes, 2002). Furthermore, the compound has been involved in the preparation of heteroaryl sulfonamides, acting as EP1 receptor selective antagonists. This highlights its application in discovering new pharmaceuticals that target specific receptors for therapeutic purposes (A. Naganawa et al., 2006).
Chemical Transformations and Mechanistic Insights Research has also focused on understanding the chemical transformations involving this compound. Studies on the electrochemical cleavage of azo bonds in related benzoic acid derivatives have provided insights into the reaction mechanisms and kinetics. Such research is crucial for designing environmentally friendly chemical processes and for the development of new synthetic methodologies (Z. Mandić et al., 2004). Additionally, novel sulfonated thin-film composite nanofiltration membranes have been developed using sulfonated aromatic diamine monomers derived from similar compounds. These membranes offer improved water flux for the treatment of dye solutions, showcasing the application of this chemistry in environmental science and engineering (Yang Liu et al., 2012).
Environmental and Ecological Implications The compound's derivatives have been analyzed for their environmental behavior, particularly in the context of water treatment and pollution. For instance, transformation mechanisms of UV filters like benzophenone-4 in chlorination disinfection processes have been studied, revealing potential environmental impacts and degradation pathways. This research is critical for assessing the ecological risks associated with chemical pollutants and for improving water treatment technologies (Ming Xiao et al., 2013).
Propiedades
IUPAC Name |
5-[(4-chlorophenyl)sulfamoyl]-2-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO5S/c14-8-1-3-9(4-2-8)15-21(19,20)10-5-6-12(16)11(7-10)13(17)18/h1-7,15-16H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSWUGKMGVSLDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)O)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3-ethoxypropyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2751632.png)

![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-3-nitrobenzamide](/img/structure/B2751636.png)



![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2751644.png)
![[3-(Cyclohexyloxymethyl)-5-fluorophenyl]boronic acid](/img/structure/B2751646.png)


![2-[6-ethoxy-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide](/img/structure/B2751651.png)
![7-(3-chlorophenyl)-5-methyl-2-(methylthio)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2751652.png)

![[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2751655.png)